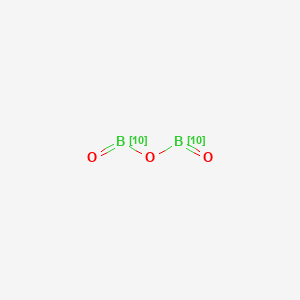

Oxo(oxo(10B)oxy)(10B)borane

Description

Structure

2D Structure

Properties

CAS No. |

12228-57-8 |

|---|---|

Molecular Formula |

B2O3 |

Molecular Weight |

68.024 g/mol |

IUPAC Name |

oxo(oxo(10B)oxy)(10B)borane |

InChI |

InChI=1S/B2O3/c3-1-5-2-4/i1-1,2-1 |

InChI Key |

JKWMSGQKBLHBQQ-BHBJOZJASA-N |

SMILES |

B(=O)OB=O |

Isomeric SMILES |

[10B](=O)O[10B]=O |

Canonical SMILES |

B(=O)OB=O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 10b Enriched Boron Oxygen Compounds

Isotopic Enrichment Strategies for Boron-10

Naturally occurring boron is composed of two stable isotopes: ¹⁰B (approximately 19.9% abundance) and ¹¹B (approximately 80.1% abundance) wikipedia.orgborates.today. The significant difference in their thermal neutron absorption cross-sections (σ ≈ 3837 barns for ¹⁰B versus σ ≈ 0.005 barns for ¹¹B) necessitates the enrichment of ¹⁰B for applications in nuclear technology and medicine researchgate.net.

Several techniques have been developed to separate boron isotopes, with chemical exchange distillation being a prominent and industrially implemented method researchgate.net.

Chemical Exchange Distillation: This technique exploits the slight differences in the chemical properties of isotopes, which lead to their differential partitioning between two phases. A common method involves the distillation of a boron trifluoride (BF₃) complex, such as with dimethyl ether or anisole (B1667542) researchgate.netmdpi.com. In this process, an exchange reaction occurs between gaseous BF₃ and a liquid complex. The ¹⁰B isotope tends to concentrate in the liquid phase of the complex, allowing for its separation from the ¹¹B-rich gaseous phase through a multi-stage distillation column researchgate.netiaea.orgxml-journal.net. The separation factor, a measure of the efficiency of the separation, is influenced by the choice of the donor molecule in the complex researchgate.netiaea.org.

| Separation Technique | Principle | Typical Compounds | Separation Factor (α) |

| Chemical Exchange Distillation | Isotopic fractionation between a liquid complex and a gas phase. | BF₃-dimethyl ether, BF₃-anisole | ~1.026 - 1.03 |

Laser-Assisted Methods: Laser isotope separation (LIS) techniques offer a potentially more efficient route for boron isotope separation. These methods rely on the selective excitation of one isotope by a laser tuned to a specific isotopic absorption frequency. Once excited, the target isotope can be separated through various physical or chemical processes. While promising, the industrial-scale implementation of laser-based methods for boron has faced challenges researchgate.net.

Ion Exchange Chromatography: This method utilizes the differential affinity of boron isotopes for ion exchange resins. The separation is based on the equilibrium between boric acid in an aqueous solution and borate (B1201080) ions complexed with the resin researchgate.net. The separation factor in ion exchange chromatography is influenced by factors such as the boric acid concentration and the pH of the solution researchgate.net. Boron-specific resins containing functional groups like N-methyl-D-glucamine have been developed to enhance the separation efficiency researchgate.net.

Once the ¹⁰B isotope is separated, it is typically converted into versatile chemical precursors that can be used in subsequent synthetic steps.

Boric Acid-¹⁰B (H₃¹⁰BO₃): A common and crucial precursor is ¹⁰B-enriched boric acid. It is often synthesized from ¹⁰B-enriched boron trifluoride (¹⁰BF₃) researchgate.netisotope.com. One synthetic route involves the hydrolysis of a ¹⁰BF₃ complex, such as the ¹⁰BF₃-methanol complex nih.govd-nb.infonih.gov. The reaction conditions, including temperature, reaction time, and the ratio of reactants, are optimized to achieve high purity and yield researchgate.netnih.govd-nb.infonih.gov. For instance, a one-step reaction of a ¹⁰BF₃–methanol complex with water and calcium chloride has been reported to produce ¹⁰B boric acid with a purity of 99.95% and a yield of 96.47% nih.govnih.gov. Recrystallization is often employed as a final purification step researchgate.netnih.gov.

Boron Trifluoride-¹⁰B (¹⁰BF₃): As a primary product of many isotope separation processes, ¹⁰BF₃ is a key starting material for a wide range of ¹⁰B-containing compounds researchgate.netrsc.org. The chemical exchange distillation method directly yields enriched ¹⁰BF₃ iaea.orgxml-journal.net. This gaseous compound can be used directly or converted into other precursors like boric acid-¹⁰B or various ¹⁰B-enriched borate esters researchgate.net.

Directed Synthesis of Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane

The synthesis of the target molecule, which is isotopically pure ¹⁰B₂O₃, would proceed from the enriched precursors.

The synthesis of boron oxides typically involves the dehydration of boric acid. Therefore, the synthesis of Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane would logically follow this established route, starting with ¹⁰B-enriched boric acid.

Dehydration of Boric Acid-¹⁰B: Heating ¹⁰B-enriched boric acid (H₃¹⁰BO₃) would lead to its dehydration in a stepwise manner, forming various boric acids and ultimately boron trioxide (¹⁰B₂O₃).

H₃¹⁰BO₃ → H¹⁰BO₂ + H₂O 2H¹⁰BO₂ → ¹⁰B₂O₃ + H₂O

The precise control of temperature and pressure during this process is crucial to obtain the desired anhydrous boron oxide product.

Novel synthetic routes for boron-containing nanomaterials, such as those involving chemical vapor deposition (CVD) with boron oxide as a component, could potentially be adapted for the synthesis of specific isomers or morphologies of ¹⁰B₂O₃ mdpi.comresearchgate.netscirp.org. However, for the direct synthesis of the molecular compound, thermal dehydration remains the most direct approach.

Isotopic Purity: The isotopic purity of the final Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane is fundamentally dependent on the enrichment level of the ¹⁰B precursor. Starting with precursors of high isotopic purity (e.g., >99% ¹⁰B) is essential 3m.com. Throughout the synthetic process, care must be taken to avoid any contamination with natural abundance boron. This includes using boron-free reagents and reaction vessels.

Regioselectivity: For a simple molecule like B₂O₃, regioselectivity is not a primary concern as both boron atoms are chemically equivalent. However, in the synthesis of more complex boron-oxygen architectures, controlling which specific boron positions are occupied by ¹⁰B would be a significant challenge. This would require highly specific, multi-step synthetic pathways with careful use of protecting groups and ¹⁰B-labeled reagents.

Synthesis of Related ¹⁰B-Containing Boron-Oxygen Architectures

The synthetic methodologies developed for ¹⁰B-enriched precursors open up pathways to a variety of other boron-oxygen compounds enriched with ¹⁰B.

¹⁰B-Enriched Borate Esters: These compounds can be synthesized from ¹⁰B-enriched boric acid or boron halides through reactions with alcohols. For example, trimethyl borate-¹⁰B can be prepared from ¹⁰BF₃ researchgate.net. These esters are valuable intermediates in organic synthesis.

¹⁰B-Enriched Boron Phosphate (B84403) Nanoparticles (¹⁰BPO₄): A one-step synthesis of ¹⁰B-enriched boron phosphate nanoparticles has been developed using a microwave arcing method nih.gov. These materials are being investigated for applications in boron neutron capture therapy (BNCT) nih.gov.

¹⁰B-Enriched Boron Carbide (¹⁰B₄C): While not a pure boron-oxygen compound, the synthesis of ¹⁰B₄C often starts from ¹⁰B-enriched boric acid 3m.com3m.com. The process involves the carbothermal reduction of ¹⁰B₂O₃ (derived from boric acid) at high temperatures. The resulting ¹⁰B₄C is a hard ceramic material used in nuclear shielding and control rods 3m.com3m.com.

Preparation of ¹⁰B-Enriched Borane (B79455) Lewis Base Adducts

The synthesis of borane Lewis base adducts is a fundamental process in boron chemistry, involving the reaction of a Lewis acidic borane with a Lewis basic compound. This reaction forms a stable adduct through the donation of a lone pair of electrons from the base to the empty p-orbital of the boron atom. ucla.edu For the preparation of ¹⁰B-enriched versions, the same methodologies are employed, with the key difference being the use of ¹⁰B-enriched starting materials, such as ¹⁰B-diborane (¹⁰B₂H₆) or ¹⁰B-boron trihalides.

The general reaction can be represented as: ¹⁰BH₃ + L → ¹⁰BH₃•L Where 'L' represents a Lewis base.

Common Lewis bases used in these syntheses include:

Amines: Ammonia (NH₃), primary, secondary, and tertiary amines (e.g., N,N-dimethylpyridine-4-amine, DMAP). rsc.org

Ethers: Tetrahydrofuran (THF), diethyl ether. ucla.edu

Sulfides: Dimethyl sulfide (B99878) (SMe₂). nih.gov

Phosphines: Phosphabenzenes, which are typically weak bases, can also form adducts with strong borane Lewis acids. nih.gov

The formation of the adduct is often a straightforward combination of the reactants in a suitable solvent. For instance, bubbling ¹⁰B-diborane gas through a solution of the Lewis base in an inert solvent like THF will yield the corresponding ¹⁰BH₃•L adduct. ucla.edu The stability and reactivity of the resulting adduct depend significantly on the nature of the Lewis base. While phosphinines are very poor nucleophiles, their reaction with B₂H₆ can lead to an equilibrium between the starting materials and the phosphinine–borane adducts. nih.gov

Table 1: Examples of ¹⁰B-Enriched Borane Lewis Base Adduct Synthesis

| ¹⁰B-Borane Source | Lewis Base (L) | Resulting Adduct |

|---|---|---|

| ¹⁰B₂H₆ (Diborane) | Tetrahydrofuran (THF) | ¹⁰BH₃•THF |

| ¹⁰B₂H₆ (Diborane) | Dimethyl Sulfide (SMe₂) | ¹⁰BH₃•SMe₂ |

| ¹⁰B₂H₆ (Diborane) | Ammonia (NH₃) | ¹⁰BH₃•NH₃ |

Synthesis of Stabilized Acid-Free Oxoboranes

Oxoboranes, compounds containing a boron-oxygen double bond (B=O), are typically highly reactive and transient species. Their isolation often requires stabilization through coordination with a Lewis acid. However, recent methodologies have enabled the synthesis of neutral, acid-free oxoboranes by employing significant steric and electronic stabilization.

One successful strategy involves the use of a bulky 3D carboranyl ligand combined with a carbene ligand. An efficient synthesis of a neutral oxoborane of the type carboranyl-B(carbene)=O was developed serendipitously from the reaction of 1,2-[BBr(carbene)]-o-carborane with silver triflate (AgOTf). The stabilization of this molecule is attributed to both kinetic protection by the bulky carboranyl group and thermodynamic stabilization from the carbene ligand. Crystallographic analysis of this compound confirmed the presence of one of the shortest terminal B=O double bonds reported.

Another approach involves the generation of free aminoxoborane species from boranoanthracene precursors. This method utilizes the coordination of an oxygen-Lewis base, such as dimethyl sulfoxide (B87167) (DMSO), to the boron center. This coordination initiates a fragmentation cascade driven by oxidative aromatization, leading to the formation of the aminoxoborane.

Table 2: Synthetic Strategies for Stabilized Acid-Free Oxoboranes

| Synthetic Approach | Precursor(s) | Stabilization Method | Resulting Oxoborane Type |

|---|---|---|---|

| Serendipitous Reaction | 1,2-[BBr(carbene)]-o-carborane + AgOTf | Bulky carboranyl ligand and carbene ligand | carboranyl-B(carbene)=O |

| Oxidative Extrusion | Boranoanthracene derivatives + Oxygen-Lewis base (e.g., DMSO) | Aromatization-driven fragmentation | Aminoxoborane |

Development of Mixed Boron-Oxygen-Nitrogen Cyclic Compounds

Cyclic compounds incorporating boron, oxygen, and nitrogen (BON heterocycles) in their backbone have garnered increasing interest. These structures exhibit notable stability and have potential applications in various fields. cdnsciencepub.com Synthetic access is often achieved through condensation reactions. scholaris.ca

A prominent method for synthesizing substituted 1,2,4,5-oxadiazaboroles involves a three-component condensation reaction. cdnsciencepub.comresearchgate.net This protocol utilizes hydroxylamines, nitriles, and diarylborinic acids to assemble the heterocyclic ring. cdnsciencepub.com The reaction typically proceeds by heating the components in a solvent like toluene (B28343), providing access to 2,3-disubstituted heterocycles with a tetracoordinate boron center, a substitution pattern not easily accessible through other routes. cdnsciencepub.comresearchgate.net For example, heating diphenylborinic acid with N-cyclohexyl hydroxylamine (B1172632) and excess acetonitrile (B52724) in toluene yields the corresponding 1,2,4,5-oxadiazaborole. scholaris.caresearchgate.net

Another class of BON heterocycles are "BON-BON" molecules, which are six-membered cyclic dimers. These were first reported in 1963 and are formed from the dimerization of a BH₂-O-NH₂ monomer. The dimerization occurs via the formation of a coordinate covalent bond between the nitrogen's lone pair of one monomer and the empty p-orbital of the boron atom on the other, resulting in a stable six-membered ring structure.

The exocyclic B-O-N linkage, formed under mild conditions, demonstrates surprising hydrolytic and thermal resistance. cdnsciencepub.com

Table 3: Synthesis of Boron-Oxygen-Nitrogen (BON) Cyclic Compounds

| Heterocycle Class | Synthetic Method | Reactants | Key Features |

|---|---|---|---|

| 1,2,4,5-Oxadiazaborole | Three-component condensation | Hydroxylamine, Nitrile, Diarylborinic acid | Forms a 5-membered ring with a tetracoordinate boron center. cdnsciencepub.comresearchgate.net |

| "BON-BON" Dimer | Dimerization | BH₂-O-NH₂ monomer | Forms a 6-membered ring via coordinate covalent bonds. |

Advanced Structural Characterization and Bonding Analysis

Spectroscopic Techniques for Isotopic and Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and isotopic nature of Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane. These techniques provide detailed insights into its vibrational modes, nuclear environment, and isotopic purity.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Bond Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the chemical bonds within a molecule by probing its vibrational energy levels. libretexts.org For Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane, which is an isotopologue of diboron dioxide (B₂O₂), these techniques can confirm the presence of specific boron-oxygen bonds.

Studies on related boron-oxygen compounds, such as diboron trioxide (B₂O₃), have demonstrated the utility of isotopic substitution in assigning vibrational bands. dtic.mil The substitution of the naturally more abundant ¹¹B with ¹⁰B leads to predictable shifts in the vibrational frequencies of modes involving boron atom movement. dtic.mil For a linear O=B-B=O structure, the vibrational modes would include symmetric and asymmetric stretches of the B=O and B-B bonds. The frequencies of these vibrations are sensitive to the masses of the constituent atoms. aip.orgaip.org

In the case of Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane, where both boron atoms are the ¹⁰B isotope, the vibrational frequencies will differ from those of the naturally occurring molecule containing a mix of ¹⁰B and ¹¹B. For instance, infrared absorption spectra of matrix-isolated B₂O₂ have identified distinct bands corresponding to different isotopic compositions. aip.org The band associated with the ¹⁰B₂O₂ molecule is observed at a different frequency compared to ¹¹B₂O₂ and ¹⁰B¹¹BO₂. aip.org Specifically, a band at 1890 cm⁻¹ has been observed for the infrared emission of gaseous B₂O₂. aip.org The systematic investigation of boroxine (B1236090) anhydride and boronate ester species using IR spectroscopy has also provided a basis for identifying characteristic B-O stretching frequencies. acs.orgsci-hub.st

Table 1: Representative Vibrational Frequencies for Boron-Oxygen Compounds

| Compound/Isotopologue | Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| Gaseous B₂O₂ | Not specified | 1890 | Infrared Emission | aip.org |

| Matrix-isolated ¹⁰B₂O₂ | Not specified | 1955 | Infrared Absorption | aip.org |

| Matrix-isolated ¹¹B₂O₂ | Not specified | 1899 | Infrared Absorption | aip.org |

| Matrix-isolated ¹⁰B¹¹BO₂ | Not specified | 1921 | Infrared Absorption | aip.org |

This table is illustrative and compiles data from related boron-oxygen species to infer the expected spectroscopic behavior of Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Boron Isotopes (¹⁰B, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for obtaining structural information at the atomic level. Boron has two naturally occurring NMR-active isotopes, ¹¹B (spin 3/2, 80.1% abundance) and ¹⁰B (spin 3, 19.9% abundance). magritek.com Both are quadrupolar nuclei, which influences their NMR spectral characteristics. magritek.com Due to its higher natural abundance, higher gyromagnetic ratio, and lower quadrupole moment, ¹¹B is the more commonly studied nucleus. magritek.com

In the context of Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane, ¹⁰B NMR would be the direct method of investigation. NMR studies of borate (B1201080) glasses and crystalline materials have shown that the chemical shift and line shape of the boron signal are highly sensitive to the local coordination environment (e.g., trigonal BO₃ vs. tetrahedral BO₄ units). aip.orgcam.ac.ukstanford.edu For Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane, the ¹⁰B NMR spectrum would be expected to show a chemical shift characteristic of a boron atom in its specific bonding environment within the B₂O₂ structure. The interaction of the nuclear quadrupole moment with the local electric field gradient would also provide information about the symmetry of the boron site. acs.org

While ¹¹B NMR is generally more sensitive, the specific isotopic labeling in Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane makes ¹⁰B NMR the definitive tool for its characterization. Studies on elemental boron have demonstrated the feasibility of acquiring both ¹⁰B and ¹¹B NMR spectra to characterize the material. acs.org

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-resolution mass spectrometry (HR-MS) is a fundamental technique for determining the elemental composition and, crucially, the isotopic distribution of a compound. researchgate.net For a specifically labeled compound like Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane, HR-MS is essential for verifying its isotopic purity. nih.govalmacgroup.comalmacgroup.com

The natural abundance of boron isotopes is approximately 19.9% for ¹⁰B and 80.1% for ¹¹B. magritek.comazomining.com HR-MS can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation between isotopologues. By analyzing the relative intensities of the mass peaks corresponding to ¹⁰B₂O₂, ¹⁰B¹¹BO₂, and ¹¹B₂O₂, the degree of ¹⁰B enrichment can be accurately quantified. azomining.comacs.org Techniques such as thermal ionization mass spectrometry (TIMS) and inductively coupled plasma mass spectrometry (ICP-MS) are well-established for high-precision boron isotope ratio measurements. nih.govthermofisher.comresearchgate.net

The verification of isotopic purity is critical, as the presence of other isotopologues would complicate the interpretation of data from other spectroscopic techniques. The ability of HR-MS to provide a clear picture of the isotopic composition is therefore a prerequisite for a thorough structural characterization.

X-ray Diffraction and Solid-State Structural Determination

Crystallographic Analysis of Boron-Oxygen Frameworks

The common amorphous form of B₂O₃ is thought to consist of boroxol rings. wikipedia.org Crystalline forms of B₂O₃ include a low-pressure trigonal phase (α-B₂O₃) and a high-pressure monoclinic phase (β-B₂O₃). wikipedia.orgresearchgate.net The α-B₂O₃ structure is composed of interconnected trigonal BO₃ units, while the high-pressure phase consists of a network of corner-linked BO₄ tetrahedra. researchgate.netiucr.org The analysis of these frameworks reveals the versatility of boron-oxygen bonding and the structural motifs that can be adopted. researchgate.netrsc.org The synthesis and crystallographic analysis of various oxygen-bridged organoboron compounds further expand our understanding of B-O-B linkages. acs.orgacs.org

Experimental Determination of Boron-Oxygen Bond Lengths and Angles

The precise measurement of boron-oxygen bond lengths and angles through X-ray diffraction provides fundamental data for understanding the nature of the chemical bond. rsc.org In the various forms of B₂O₃ and other borates, a range of B-O bond lengths has been observed, depending on the coordination number of the boron atom and whether the oxygen is bridging or terminal.

In trigonal B₂O₃, the B-O bond lengths are all approximately 1.37 Å. materialsproject.org In the high-pressure orthorhombic form of B₂O₃, where boron is tetrahedrally coordinated, there is a spread of B-O bond distances ranging from 1.38 Å to 1.51 Å. iucr.orgmaterialsproject.org Computational studies have also been used to predict B-O bond lengths in various small molecules and have shown that the B-O bond can have significant double bond character, leading to shorter bond lengths, in some cases around 1.20 Å. nih.govacs.org

The O-B-O bond angles are also characteristic of the coordination geometry. For three-coordinate boron in planar BO₃ units, the angles are close to 120°, while for four-coordinate boron in tetrahedral BO₄ units, the angles are approximately 109.5°. researchgate.net

Table 2: Experimental Boron-Oxygen Bond Parameters in B₂O₃ Polymorphs

| B₂O₃ Phase | Space Group | Boron Coordination | B-O Bond Lengths (Å) | O-B-O Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| Trigonal (α-B₂O₃) | P3₁21 | Trigonal Planar | ~1.37 | ~120 | materialsproject.org |

| Orthorhombic (High-Pressure) | Cmc2₁ | Tetrahedral | 1.38 - 1.51 | Tetrahedral | materialsproject.org |

This table summarizes crystallographic data for well-characterized boron oxides, which serve as a basis for predicting the structural parameters of Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane.

Electron Diffraction and Gas-Phase Structural Studies

The determination of the molecular structure of diboron trioxide in the gas phase has been a subject of both spectroscopic and theoretical investigations. While direct gas electron diffraction (GED) data for B₂O₃ is not extensively reported, a combination of infrared spectroscopy and computational studies has provided a consistent model of its geometry.

Subsequent theoretical studies, employing various levels of computational theory, have reinforced the V-shaped structure as the global minimum on the potential energy surface for the B₂O₃ molecule. These calculations have provided detailed geometric parameters for the gaseous molecule. The structure is characterized by two terminal boron-oxygen double bonds and a central B-O-B bridge.

| Parameter | Value | Method |

|---|---|---|

| B-O (terminal) bond length | ~1.20 Å | Theoretical (DFT/ab initio) |

| B-O (bridging) bond length | ~1.32 Å | Theoretical (DFT/ab initio) |

| B-O-B bond angle | ~134° | Theoretical (DFT/ab initio) |

| O-B-O bond angle | ~180° (nearly linear) | Theoretical (DFT/ab initio) |

| Symmetry | C₂ᵥ | Spectroscopic & Theoretical |

Theoretical investigations have also explored other possible isomers of B₂O₃, but the V-shaped structure is consistently identified as the most stable. The specific isotopic substitution with ¹⁰B in Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane is not expected to significantly alter these geometric parameters, as molecular structure is primarily determined by electronic configuration. However, isotopic substitution does affect vibrational frequencies, which is a key aspect of spectroscopic studies.

Experimental Probing of Electron Density Distributions in Boron-Oxygen Bonds

The nature of the chemical bond between boron and oxygen can be experimentally investigated through high-resolution X-ray diffraction studies on crystalline materials containing B-O bonds. These experiments allow for the determination of the electron density distribution throughout the crystal, providing deep insights into bonding characteristics. The Quantum Theory of Atoms in Molecules (QTAIM) is then often used to analyze this electron density to quantify the properties of the chemical bonds.

Recent studies on borate minerals have provided detailed experimental charge density data for various types of B-O bonds. For instance, a study on ammonium tetraborate, (NH₄)₂B₄O₅(OH)₄·2H₂O, which contains both single B-O bonds and bonds with partial double bond character, has yielded precise topological parameters at the bond critical points (BCPs).

Key topological parameters derived from the experimental electron density include the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP. A higher value of ρ(r) generally indicates a stronger bond. The sign of the Laplacian indicates the nature of the interaction: a negative value is characteristic of a covalent bond where electron density is concentrated between the nuclei, while a positive value signifies a closed-shell interaction, typical of ionic bonds, where electron density is depleted in the internuclear region.

A detailed investigation into the H₄B₄O₉²⁻ ion revealed two distinct types of boron-oxygen bonds: a single B-O bond and a transient single-to-double bond (B···O). The experimental results, which are in excellent agreement with theoretical calculations, provide a quantitative basis for distinguishing between these bond types.

| Bond Type | Bond Length (Å) | Electron Density, ρ(r) (e Å⁻³) | Laplacian of Electron Density, ∇²ρ(r) (e Å⁻⁵) | Interpretation |

|---|---|---|---|---|

| B-O (single) | ~1.47 | ~1.0 | Positive | Predominantly ionic with some covalent character |

| B···O (transient) | ~1.37 | ~1.5 | Positive | Increased covalent character compared to single bond |

Data derived from experimental charge density studies on borate crystals.

The positive values of the Laplacian for both types of B-O bonds suggest that they are primarily of a closed-shell (ionic) nature, with significant charge transfer from boron to oxygen. However, the differences in the electron density and the bond lengths clearly indicate varying degrees of covalency. The shorter, transient B···O bond exhibits a higher electron density at the bond critical point, signifying a stronger interaction with more double bond character. These experimental findings are crucial for understanding the electronic structure of complex borates and, by extension, the bonding in boron oxides like Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane. The manipulation of this electron density by adjacent metal atoms in borate catalysts has also been shown to influence their chemical reactivity.

Reactivity and Mechanistic Studies of Oxo Oxo 10b Oxy 10b Borane

Reactivity Towards Electron-Pair Donors (Lewis Bases)

The terminal boron atoms in Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane are electron-deficient, possessing an empty p-orbital, which makes them potent Lewis acids. acs.org This high Lewis acidity dictates their reactivity towards electron-pair donors (Lewis bases). The interaction with a Lewis base leads to the formation of a coordinate covalent bond, which stabilizes the electron-deficient boron center.

Formation of Adducts and Coordination Compounds with ¹⁰B-Boron Centers

Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane is expected to readily form adducts with a variety of Lewis bases. The interaction involves the donation of a lone pair of electrons from the Lewis base (e.g., amines, phosphines, N-heterocyclic carbenes) to one of the electrophilic ¹⁰B centers. rsc.orgrsc.org This coordination event changes the hybridization of the boron atom from sp to sp², resulting in a more stable, three-coordinate boron species. researchgate.net

The stability of the resulting adduct is influenced by both the nature of the Lewis base and steric factors. nih.gov Stronger bases generally form more stable adducts. For instance, studies on related aminoboranes have shown a correlation between the basicity (pKaH) of the Lewis base and the degree of electronic stabilization of the boron center in the adduct. chemrxiv.org Bidentate Lewis bases with appropriate linker lengths could potentially coordinate to both boron centers, leading to the formation of macrocyclic structures. nih.gov

| Lewis Base Type | Example | Expected Interaction | Resulting Boron Coordination |

|---|---|---|---|

| Nitrogen Bases | Ammonia (NH₃), Pyridine | Formation of a stable B-N coordinate bond. | Three-coordinate, trigonal planar |

| Phosphorus Bases | Triphenylphosphine (PPh₃) | Formation of a B-P adduct. Phosphane adducts are often more stable than amine adducts. nih.gov | Three-coordinate, trigonal planar |

| Oxygen Bases | Dimethyl sulfoxide (B87167) (DMSO), Ethers | Coordination of the oxygen lone pair to the boron center. acs.org | Three-coordinate, trigonal planar |

| N-Heterocyclic Carbenes (NHCs) | Imidazol-2-ylidenes | Formation of a very strong B-C bond. | Three-coordinate, trigonal planar |

Influence of Isotopic Substitution on Lewis Acidity and Reactivity

The specific inclusion of the ¹⁰B isotope, as opposed to the more naturally abundant ¹¹B (~80%), can influence the vibrational frequencies and bond energies of the molecule. aps.org While the fundamental electronic structure determining Lewis acidity is unchanged, isotopic substitution can lead to kinetic isotope effects in reactions. Changes in the mass of the boron atom alter the zero-point energy of the B-O bonds and the vibrational modes of the entire molecule. aps.org However, detailed experimental or computational studies quantifying the precise influence of ¹⁰B substitution on the Lewis acidity and reaction kinetics of this specific boron oxide species are not extensively covered in the available literature. Generally, the effect of isotopic substitution on chemical reactivity is more subtle than electronic or steric effects. aps.org

Cyclotrimerization Processes and Boroxine (B1236090) Formation Pathways

The pathway can be envisioned as a stepwise process:

Dimerization of a ¹⁰B=O monomer with Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane.

Intramolecular cyclization of the resulting linear trimer to form the boroxine ring, (¹⁰B₃O₃).

This process is highly favorable due to the high oxophilicity of boron and the stability of the B-O single bonds within the boroxine ring compared to the strained and highly reactive B=O multiple bonds. nih.gov The formation of boroxines from boronic acids is often an entropy-driven process, favored by the release of water molecules. researchgate.net In the case of the trimerization of oxoborane species, the reaction is driven by a large enthalpic gain from the conversion of B=O double bonds to stronger B-O single bonds within the ring. Computational studies on the dehydration of boronic acids to form boroxines show that the reaction can be endothermic, but becomes favorable in solution. nih.govacs.org

| Substituent (R) | Computational Level | ΔH (kcal/mol) in vacuo | Reference |

|---|---|---|---|

| H | MP2/aug-cc-pVTZ | +12.2 | nih.govacs.org |

| H₃C | MP2/aug-cc-pVTZ | +10.5 | nih.gov |

| H₂N | MP2/aug-cc-pVTZ | -2.9 | nih.govacs.org |

| HO | MP2/aug-cc-pVTZ | +2.9 | nih.gov |

| F | MP2/aug-cc-pVTZ | +8.8 | nih.gov |

Interconversion Mechanisms of Boron-Oxygen Species and Isomers

For B₂O₃ species, interconversion could theoretically occur through:

Ring-Chain Tautomerism: A dynamic equilibrium between the linear O=¹⁰B-O-¹⁰B=O structure and a cyclic four-membered dioxadiboretane ring.

Rearrangement: Intramolecular rearrangements involving the migration of an oxygen atom, potentially proceeding through transition states where boron atoms are transiently three- or four-coordinate.

Such interconversions are critical in understanding the potential energy surface of boron oxides and identifying the most stable structures under different conditions. However, the high reactivity and tendency of O=¹⁰B-O-¹⁰B=O to trimerize suggest that it is a kinetic product rather than a thermodynamic one, with isomerization pathways likely competing with oligomerization.

Reactions Involving Boron-Oxygen Multiple Bonds in Synthetic Pathways

The terminal boron-oxygen multiple bonds in Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane are key to its synthetic utility. These bonds, often described as having partial triple bond character, are highly polarized and reactive. acs.org The boron atom acts as an electrophilic center, while the oxygen atom is nucleophilic.

Research on stabilized oxoborane monomers has demonstrated their participation in various synthetic transformations:

Trapping Reactions: Transient oxoboranes can be "trapped" by reacting with other molecules. For example, they can react with ketones or other oxygen-containing compounds.

Cycloaddition Reactions: The B=O bond can potentially undergo cycloaddition reactions with unsaturated substrates, analogous to the behavior of carbonyl compounds.

Oxidative Addition/Insertion: Recent studies have shown that transient oxoborane species can insert into B-C bonds, a novel mode of reactivity. acs.org

Radical Scavenging: DFT calculations suggest that the B=O species has a strong, barrierless ability to capture alkoxyl radicals, which has implications for its role in oxidative dehydrogenation catalysis. acs.org

In synthetic pathways, Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane could serve as a precursor for introducing B-O units into organic molecules or for the synthesis of more complex boron heterocycles. researchgate.net For example, its reaction with an organic azide (B81097) has been shown to form an unprecedented boron heterocycle. researchgate.net The high reactivity of the B=O bonds means that such reactions would likely proceed under mild conditions, but would also require careful control to prevent the dominant pathway of cyclotrimerization.

Emerging Research Directions and Academic Applications

Exploration of Boron-Oxygen Systems in Fundamental High-Energy Materials Research

Boron is a highly promising fuel for energetic materials due to its exceptionally high gravimetric (58.30 MJ·kg⁻¹) and volumetric (136.44 kJ·cm⁻³) heats of combustion. researchgate.net However, realizing this energetic potential is challenging. A key issue is the formation of a liquid boron oxide layer on the particle surface during combustion. researchgate.netresearchgate.netnih.gov This layer can inhibit ignition and complete combustion, thereby reducing the rate and efficiency of energy release. researchgate.netdtic.mil Research in this area focuses on understanding and overcoming these limitations through detailed thermochemical studies and advanced computational design.

The combustion of boron is a complex, multi-stage process. dtic.mil Initially, as a boron particle heats up, the native boron oxide layer melts at approximately 450°C. mdpi.com This allows some oxygen to diffuse through the liquid layer to react with the boron, but this reaction also thickens the oxide layer, which can slow down further combustion. dtic.mil A significant challenge is that the full energy release is only achieved when the final combustion product is thermodynamically stable B₂O₃. nih.gov The formation of intermediates, such as gaseous HOBO in the presence of hydrogen, can reduce the energy released. nih.gov

Controlled decomposition is therefore a critical area of study. Research focuses on strategies to remove the inhibiting oxide layer or alter its properties. researchgate.net One approach involves surface modification and the use of additives or coatings that can react with the boron oxide layer. researchgate.netnih.gov For instance, energetic materials used as coatings can release substantial heat, raising the surface temperature and promoting the volatilization of both boron and boron oxide at high temperatures. mdpi.com Metal oxides can also act as catalysts, potentially transferring oxygen to the boron surface and reducing the ignition temperature. researchgate.net

Table 1: Physical Properties of Boron and Boron Oxide

| Property | Boron (Amorphous) | Boron Oxide (B₂O₃) |

|---|---|---|

| Melting Point | 2075 °C mdpi.com | ~450 °C mdpi.com |

| Boiling Point | 4000 °C mdpi.com | ~2042 °C mdpi.com |

| Gravimetric Heat of Combustion | 58.30 MJ·kg⁻¹ researchgate.net | N/A |

| Volumetric Heat of Combustion | 136.44 kJ·cm⁻³ researchgate.net | N/A |

Computational modeling plays a crucial role in advancing the field of boron-based energetic materials. mdpi.com Theoretical studies and simulations allow researchers to investigate the fundamental properties and reaction mechanisms at an atomic level. researchgate.net These computational tools are used to predict the thermochemical properties of new material compositions and to design novel boron configurations with enhanced performance. mdpi.comsemanticscholar.org

Current computational research focuses on several key areas:

Surface Chemistry: Simulating the interaction between oxidizers and the boron oxide surface to understand diffusion and reaction kinetics.

Additive Effects: Modeling how different additives, such as metal oxides or fluorinated compounds, interact with the boron oxide layer to enhance combustion. nih.govresearchgate.net

Nanomaterial Design: Leveraging reactive molecular dynamics simulations to investigate the oxidation processes of energetic metal nanoparticles, including boron, to guide the design of materials with optimized energy release characteristics. researchgate.net

By integrating atomistic simulations with experimental work, researchers aim to establish clear design principles for creating next-generation boron-based energetic materials with improved ignition and combustion efficiency. researchgate.netmdpi.com

Role of Boron-10 Isotope in Fundamental Neutron Interaction Research

The Boron-10 (¹⁰B) isotope, which constitutes about 20% of natural boron, possesses unique nuclear properties that make it invaluable for fundamental research in neutron science. chemlin.org Its exceptionally high cross-section for capturing thermal neutrons is a key feature exploited in a variety of research applications. tenboron.fi

The fundamental principle of boron neutron capture lies in the nuclear reaction that occurs when a ¹⁰B atom absorbs a low-energy thermal neutron (<0.5 eV). nih.gov This absorption makes the ¹⁰B nucleus unstable, causing it to immediately fission into two high-energy, charged particles: an alpha particle (⁴He) and a recoiling Lithium-7 (⁷Li) nucleus. researchgate.nettaylorandfrancis.com

The nuclear reaction is as follows: ¹⁰B + nₜₕ → [¹¹B]* → ⁴He (α) + ⁷Li + 2.79 MeV researchgate.net

A critical aspect of this reaction is that the resulting alpha and lithium particles have a high Linear Energy Transfer (LET), meaning they deposit a large amount of energy over a very short distance—typically within the range of a single cell diameter (approximately 10 microns). tenboron.fitaylorandfrancis.com This localized energy deposition is a key feature that makes the ¹⁰B isotope highly effective for targeted applications. tenboron.fi

Table 2: Properties of the ¹⁰B Neutron Capture Reaction

| Feature | Description |

|---|---|

| Reactants | Boron-10 Isotope (¹⁰B), Thermal Neutron (nₜₕ) |

| Products | Alpha Particle (⁴He), Lithium-7 Nucleus (⁷Li) researchgate.nettaylorandfrancis.com |

| Energy Released | ~2.79 MeV researchgate.net |

| Particle Range | ~10 microns tenboron.fi |

| Key Characteristic | High Linear Energy Transfer (LET) taylorandfrancis.com |

The high neutron absorption cross-section of ¹⁰B has led to extensive research into materials enriched with this isotope for various applications in neutron science. 3m.com The development of materials with high concentrations of ¹⁰B is essential for effective neutron-shielding and detection technologies. researchgate.net

Research in this area focuses on the synthesis and characterization of various ¹⁰B-enriched materials, including:

Boron Carbide (¹⁰B₄C): A ceramic material known for its hardness and high boron content, making it an effective neutron absorber. 3m.com Research involves producing enriched boron carbide powders with specific chemical and physical properties that can be formed into high-density pellets and plates. 3m.com

Elemental Boron (¹⁰B): Crystalline boron enriched to over 99% with the ¹⁰B isotope is used in applications requiring high densities of the neutron-absorbing nuclide. 3m.com

Boron Phosphate (B84403) Nanoparticles (¹⁰BPO₄): Research has demonstrated the synthesis of nanoparticles highly enriched with ¹⁰B (e.g., 98.5%) for potential applications where targeted delivery of the isotope is required. nih.gov

These fundamental material science studies aim to create optimized materials with consistent quality and tailored properties for advancing neutron science, particularly in the areas of radiation shielding and neutron detection. 3m.comresearchgate.net

Fundamental Studies in Boron-Mediated Catalysis

Boron and its compounds, including boron oxides, are emerging as key functional components in the design of high-performance heterogeneous catalysts. rhhz.net Fundamental studies explore the role of boron in constructing, regulating, and stabilizing active catalytic sites by modifying the structural and electronic properties of host materials. rhhz.net

Boron's utility in catalysis stems from its unique electronic properties as an electron-deficient Lewis acid. nih.govresearchgate.net This allows boron centers to activate substrates in various ways. Research in boron-mediated catalysis is broadly categorized:

Boron as a Dopant or Modifier: Incorporating boron atoms into the lattice of metal catalysts can regulate surface adsorption properties and catalytic activity. rhhz.net For example, boron-doped palladium catalysts have been studied for their ability to alter reaction pathways in electrocatalysis. rhhz.net The addition of boron to platinum-based catalysts has been shown to improve catalytic activity and stability in the dehydrogenation of alkanes. researchgate.net

Boron Oxides as Catalysts or Supports: Supported boron oxide catalysts have demonstrated high selectivity in reactions like the oxidative dehydrogenation (ODH) of propane at relatively low temperatures. acs.org In these systems, species such as tricoordinated boroxol rings are believed to be the active sites. acs.org The oxophilicity (affinity for oxygen) of boron sites is also thought to suppress deeper, unwanted oxidation, leading to higher selectivity for desired products. acs.org

Organoboron Acid Catalysis: Boronic and borinic acids are investigated as catalysts for a range of organic reactions, including C-C bond formation and amidations. nih.govresearchgate.net Mechanistic studies focus on understanding how these molecules activate carboxylic acids and other functional groups. nih.gov It is proposed that dimeric boron structures may be key to activating the carboxylic acid while simultaneously delivering the amine nucleophile in amidation reactions. nih.gov

These fundamental investigations are crucial for developing new, efficient, and environmentally friendly catalytic systems for a wide array of chemical transformations. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane | ¹⁰B₂O₃ |

| Boron Oxide | B₂O₃ |

| Boron Carbide | B₄C |

| Boron Phosphate | BPO₄ |

| Alpha Particle (Helium-4) | ⁴He |

| Lithium-7 | ⁷Li |

| Palladium | Pd |

| Platinum | Pt |

| Boric Acid | H₃BO₃ |

| Boronic Acid | RB(OH)₂ |

| Borinic Acid | R₂BOH |

Interdisciplinary Perspectives on Boron-Oxygen Chemistry

The applications of boron-oxygen chemistry extend beyond traditional catalysis into the realms of biochemistry and materials science, where the unique properties of boron and its isotopes can be exploited.

Isotopically labeled compounds are invaluable tools for studying metabolic pathways and the distribution of elements within biological systems. musechem.com Compounds labeled with stable isotopes, such as the ¹⁰B in Oxo(oxo(¹⁰B)oxy)(¹⁰B)borane, serve as tracers that can be detected by specialized analytical techniques. The use of ¹⁰B is particularly significant in the context of Boron Neutron Capture Therapy (BNCT), a radiation therapy for cancer. osti.govnih.gov

For BNCT to be effective, a sufficient concentration of ¹⁰B must accumulate in tumor cells. nih.gov Researchers use ¹⁰B-labeled compounds, such as ¹⁰B-boronophenylalanine (BPA), to study uptake and distribution at the subcellular level. osti.gov Secondary Ion Mass Spectrometry (SIMS) ion microscopy allows for the direct imaging of the ¹⁰B isotope within cells, providing crucial insights into the mechanistic aspects of BPA uptake and metabolism. osti.gov Such studies have revealed that the subcellular distribution of ¹⁰B from BPA can differ from that of similarly labeled amino acids, indicating specific transport and accumulation mechanisms. osti.gov Furthermore, positron emission tomography (PET) can be used with boron compounds labeled with a positron-emitting isotope like ¹⁸F to map boron distribution in vivo, helping to determine a patient's qualification for BNCT treatment. nih.gov

In materials science, boron-oxygen compounds are investigated for their potential to create materials with novel properties for specialized, non-commercial applications.

Ceramics: Boron oxide (B₂O₃) is studied as a fluxing agent in the high-temperature sintering of silicon-based ceramics. mdpi.com The relatively low melting point of boron oxide allows it to form a liquid phase at sintering temperatures. This liquid infiltrates pores between ceramic particles, promoting densification and allowing for the fabrication of denser microstructures at lower temperatures. mdpi.com Research shows that increasing boron oxide content can significantly decrease porosity and increase the shrinkage and bulk density of the final ceramic material. mdpi.com This, in turn, influences the mechanical properties; for instance, the flexural strength of silica ceramics can be increased with the addition of B₂O₃, although excessive amounts can lead to a decrease in strength. mdpi.com

Table 2: Effect of Boron Oxide Content on Sintering Characteristics of Silicon Oxide Ceramics

| Boron Oxide (Wt%) | Apparent Porosity (%) | Bulk Density (g/cm³) | Flexural Strength (MPa) |

| 0 | 36.17 | 1.49 | 7.63 |

| 1 | 31.54 | 1.62 | 10.21 |

| 2 | 27.81 | 1.71 | 13.54 |

| 3 | 23.27 | 1.78 | 11.89 |

Data adapted from a study on high-temperature sintering characteristics. mdpi.com

Semiconductors: A significant challenge in materials science has been the development of effective n-type diamond semiconductors. iaea.orgresearchgate.net Recent breakthroughs have shown that boron-oxygen complex defects can induce n-type conductivity in boron-doped diamond. iaea.orgresearchgate.net First-principles calculations indicate that specific complexes like B₃O and B₄O have low formation energies and introduce shallow donor levels within the diamond bandgap. iaea.org This approach has yielded n-type diamond with high carrier concentrations, orders of magnitude greater than previously achieved with other dopants. iaea.org Boron-oxygen defects are also studied in silicon, the cornerstone of modern electronics. In boron-doped Czochralski silicon, the interaction between boron and oxygen can form defects, such as the BsO₂i complex, which can impact the material's electrical and optical parameters by affecting charge carrier transfer. aip.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Oxo(oxo(10B)oxy)(10B)borane, and how is isotopic enrichment of 10B achieved?

- Methodological Answer : Synthesis typically begins with alkali metal tetrahydroborates-10B (e.g., NaBH₄-10B) or amine borane-10B precursors (e.g., triethylamine borane-10B). Isotopic enrichment (≥90 atom % 10B) is achieved via gas-phase diffusion or fractional crystallization, leveraging mass differences between 10B and 11B isotopes. Purification involves recrystallization or chromatography to minimize isotopic contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- 11B NMR : Identifies boron coordination environments and quantifies isotopic purity.

- FT-IR : Detects B-O and B=O vibrational modes (1,200–1,400 cm⁻¹).

- X-ray Diffraction (XRD) : Resolves crystallographic details of boron-oxygen bonding networks.

Cross-validate results with isotopic mass spectrometry to confirm 10B enrichment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use inert-atmosphere gloveboxes to prevent hydrolysis. Wear nitrile gloves and eye protection (H319/H315 hazards). Spills require dilution with water (>84% v/v) and neutralization with tris buffer (pH 7–8). Avoid skin contact with EDTA-containing solutions used in cleanup .

Advanced Research Questions

Q. How does isotopic substitution (10B vs. 11B) in this compound influence its neutron capture cross-section in BNCT applications?

- Methodological Answer : The 10B isotope has a thermal neutron capture cross-section of 3,837 barns, enabling α-particle emission (10B(n,α)7Li) for targeted cancer cell destruction. Compare neutron irradiation outcomes using isotopic analogs (10B vs. 11B) via autoradiography or γ-spectrometry to validate tumor-localization efficiency .

Q. What mechanistic insights exist regarding this compound’s role in transition metal-catalyzed dehydrocoupling reactions?

- Methodological Answer : In Rh-catalyzed systems, this compound may form σ-complex intermediates (e.g., Rh(Xantphos)-B species) during B-H activation. Monitor reaction kinetics via in situ NMR to identify rate-determining steps (e.g., induction periods ~400 s) and competing pathways (e.g., B-N vs. B-O bond formation) .

Q. How can contradictory data on this compound’s catalytic activity be resolved?

- Methodological Answer : Contradictions in catalytic efficiency often arise from varying isotopic purity or solvent effects (e.g., 1,2-F₂C₆H₂ vs. THF). Conduct kinetic isotope effect (KIE) studies using 10B/11B analogs and DFT modeling to isolate electronic vs. steric influences. Validate via Arrhenius plots under controlled conditions .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.